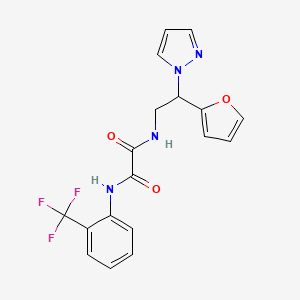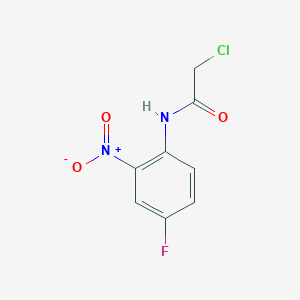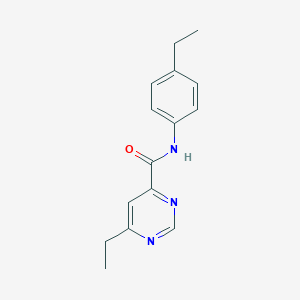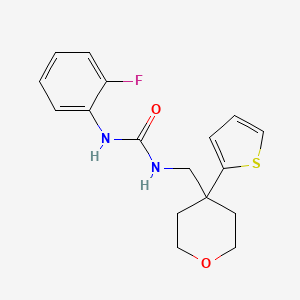
1-(2-fluorophenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Tuning
Hydrogel formation using low molecular weight compounds, such as ureas, has been explored for its rheology, morphology, and gelation properties. The identity of the anion used in protonating the gelator significantly affects the physical properties of the gels, suggesting a method for tuning these materials for various applications, from drug delivery systems to tissue engineering scaffolds (Lloyd & Steed, 2011).
Fluorogenic Ureas in Sensing Applications
Fluorogenic ureas have been utilized in the development of sensors, with certain compounds demonstrating ON1-OFF-ON2 fluorescence responses upon interaction with anions. This property is particularly valuable in designing sensitive and selective chemical sensors for environmental monitoring and biological applications (Amendola et al., 2013).
Synthesis of Heterocycles
The synthesis of heterocyclic compounds, including those incorporating fluorophenyl groups, highlights the role of such ureas in constructing complex molecular architectures. These compounds have potential applications in pharmaceuticals, agrochemicals, and materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Agent Development
Ureas featuring aryl and chloroethyl groups have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, indicating the potential of urea derivatives as anticancer agents. This research direction can lead to the development of new therapeutic agents (Gaudreault et al., 1988).
Fluorinated Heterocycles for Pharmaceutical Applications
The synthesis of fluorinated heterocycles from 1,3-diketones and various nucleophiles, including urea, opens avenues for the development of novel pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability (Sloop, Bumgardner, & Loehle, 2002).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-13-4-1-2-5-14(13)20-16(21)19-12-17(7-9-22-10-8-17)15-6-3-11-23-15/h1-6,11H,7-10,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQDPEYMYVBFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
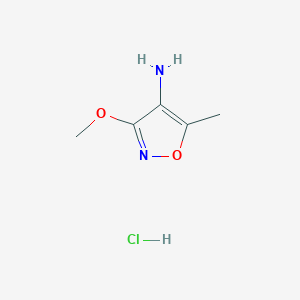
![4-[(E)-2-(1-naphthyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771838.png)
![({[Benzyl(pyridin-3-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2771840.png)
![N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2771841.png)
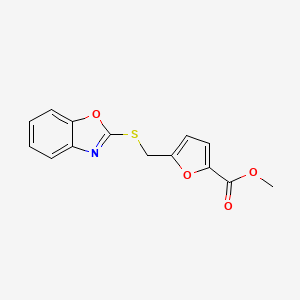
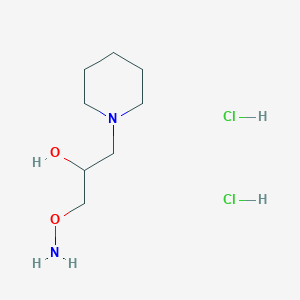
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2771844.png)
